

A Comparative Analysis of Sulfonated Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzenedisulfonic acid, 4-formyl-

Cat. No.: B1205483

[Get Quote](#)

A detailed examination of **1,3-Benzenedisulfonic acid, 4-formyl-** and its alternatives, providing key performance data and experimental insights to guide research and development.

In the landscape of specialty chemicals, sulfonated aromatic aldehydes represent a critical class of compounds, serving as versatile intermediates in the synthesis of dyes, pharmaceuticals, and fluorescent whitening agents.^{[1][2]} Among these, **1,3-Benzenedisulfonic acid, 4-formyl-** (also known as benzaldehyde-2,4-disulfonic acid) is a prominent member, recognized for its high water solubility and reactivity.^{[1][3]} This guide offers a comparative study of **1,3-Benzenedisulfonic acid, 4-formyl-**, alongside two common alternatives: 2-formylbenzenesulfonic acid and 4-formylbenzenesulfonic acid. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions in their work.

Physicochemical Properties: A Tabular Comparison

The degree and position of sulfonation on the benzaldehyde ring significantly influence the physicochemical properties of these compounds. These properties, in turn, dictate their suitability for various applications. The following table summarizes the key characteristics of the three sulfonated aldehydes under review.

Property	1,3-Benzenedisulfonic acid, 4-formyl-	2-Formylbenzenesulfonic acid	4-Formylbenzenesulfonic acid
CAS Number	88-39-1[4]	91-25-8[5]	5363-54-2[6]
Molecular Formula	C ₇ H ₆ O ₇ S ₂ [4]	C ₇ H ₆ O ₄ S[5]	C ₇ H ₆ O ₄ S[6]
Molecular Weight	266.25 g/mol [4]	186.19 g/mol [7]	186.19 g/mol [6]
Appearance	White to light yellow crystalline solid[1]	White to light yellow solid[5]	Data not readily available
Water Solubility	Soluble[1]	Soluble[5]	Data not readily available
Acidity	Strongly acidic[1]	Acidic[5]	Arenesulfonic acid[6]

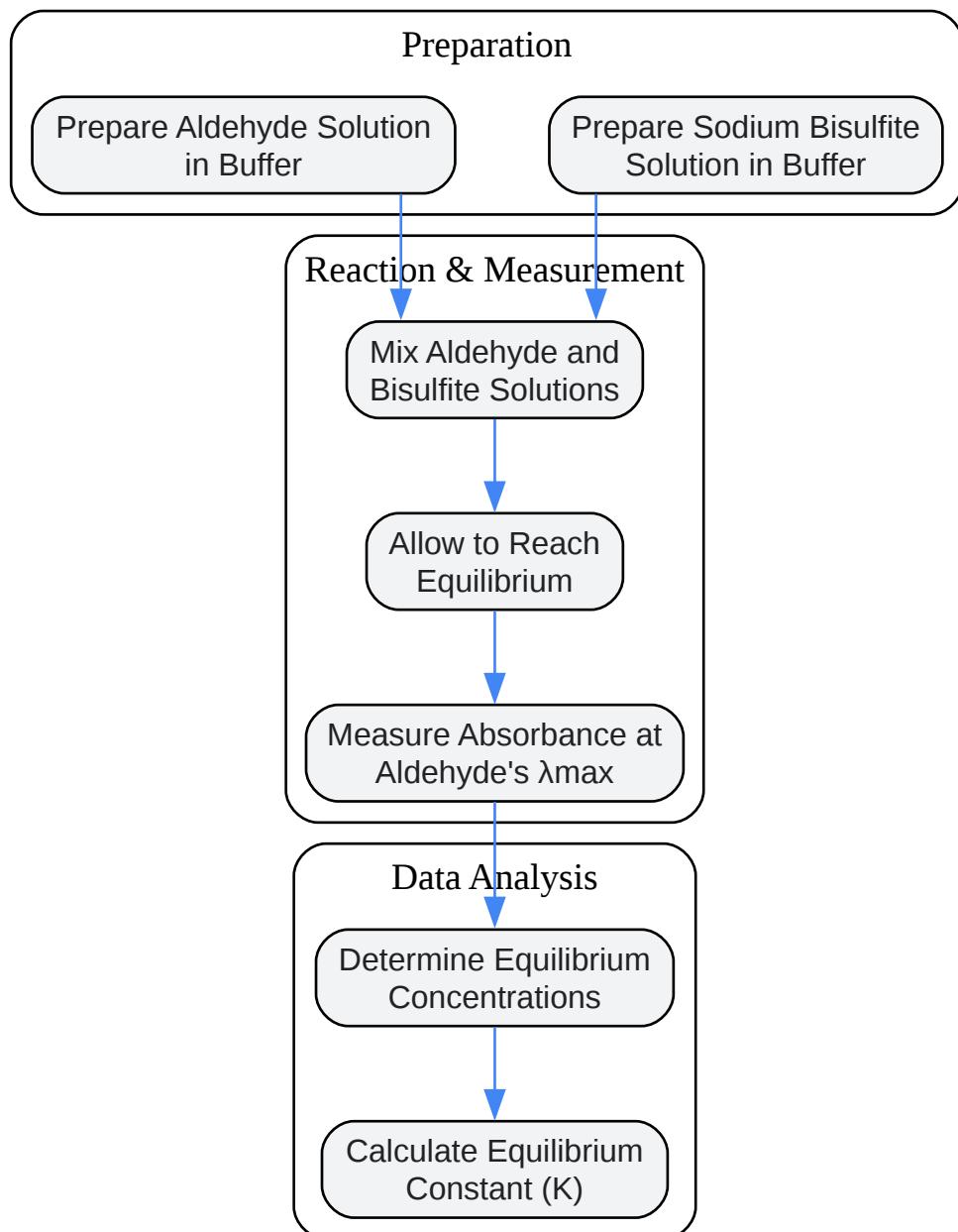
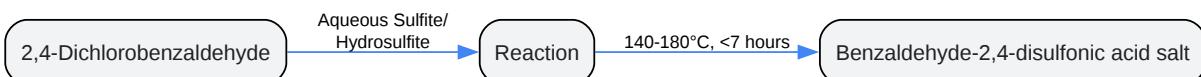
Performance and Reactivity Insights

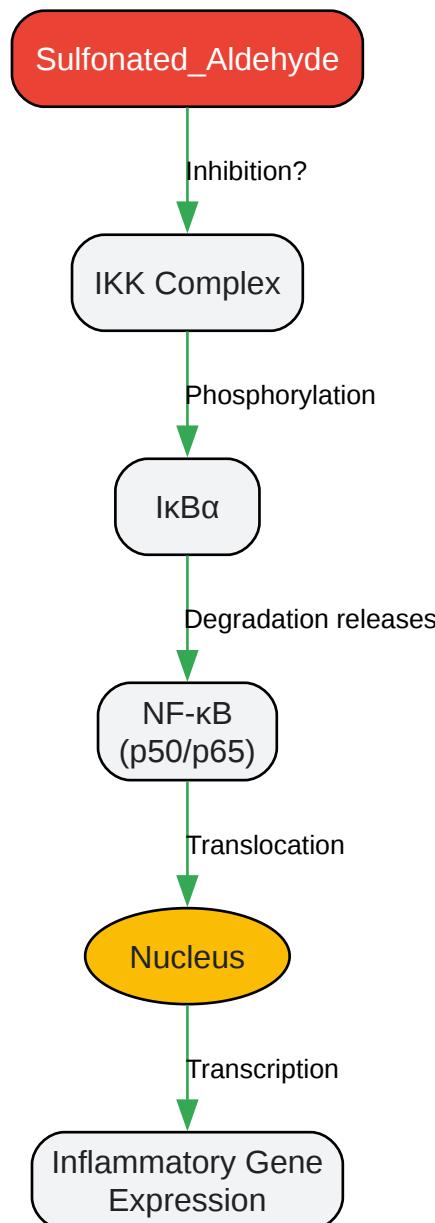
The reactivity of the aldehyde functional group is a crucial performance indicator for these molecules, particularly in organic synthesis. While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization, the presence and position of electron-withdrawing sulfonate groups can modulate this reactivity.[8][9][10]

The two sulfonate groups in **1,3-Benzenedisulfonic acid, 4-formyl-** are expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to the monosulfonated analogues.[1]

A study on the copper-mediated C-H sulfonylation of benzaldehydes provides insights into the reactivity of these compounds, demonstrating that both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated in such reactions.[11] This suggests that all three sulfonated aldehydes could be viable substrates for similar transformations.

Experimental Protocols



To facilitate further research and comparative studies, detailed experimental protocols are essential. Below are methodologies for the synthesis of the disodium salt of **1,3-**


Benzenedisulfonic acid, 4-formyl- and a general procedure for evaluating the reactivity of aromatic aldehydes.

Synthesis of Benzaldehyde-2,4-disulfonic acid Salts

A patented process for the preparation of alkali metal or alkaline earth salts of benzaldehyde-2,4-disulfonic acid involves the reaction of 2,4-dichlorobenzaldehyde with an aqueous solution of a corresponding sulfite and/or hydrogensulfite.[\[3\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Is aldehyde dehydrogenase inhibited by sulfur compounds? In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 9. 1,3-Benzenedisulfonic acid, 4-formyl- | C7H6O7S2 | CID 66614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Sulfonated Aldehydes for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205483#comparative-study-of-1-3-benzenedisulfonic-acid-4-formyl-and-other-sulfonated-aldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com